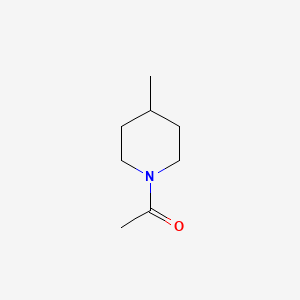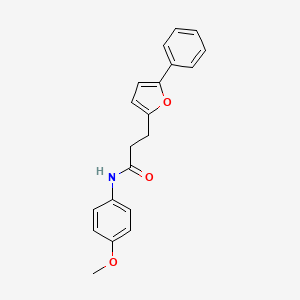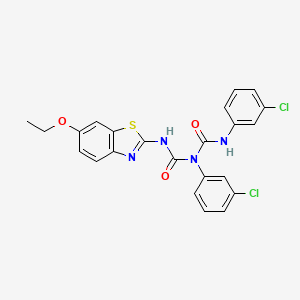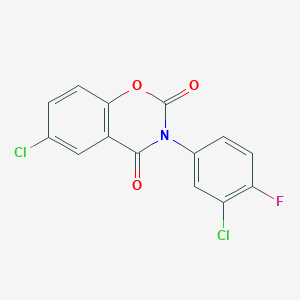
1-Acetyl-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-methylpiperidine is an organic compound with the molecular formula C8H15NO It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methylpiperidine can be synthesized through several methods. One common approach involves the acetylation of 4-methylpiperidine. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 4-methylpiperidine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: 4-methylpiperidine.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
1-Acetyl-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving piperidine derivatives.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-acetyl-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The acetyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
1-Acetyl-4-methylpiperidine can be compared with other piperidine derivatives such as:
4-Methylpiperidine: Lacks the acetyl group, leading to different reactivity and applications.
1-Acetylpiperidine: Similar structure but without the methyl group, affecting its chemical properties and uses.
1-Benzyl-4-methylpiperidine: Contains a benzyl group instead of an acetyl group, resulting in different pharmacological properties.
Properties
CAS No. |
4593-17-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-7-3-5-9(6-4-7)8(2)10/h7H,3-6H2,1-2H3 |
InChI Key |
DWPMJTVAEDBIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11031493.png)



![2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)
![1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11031525.png)
![1-[2-(Benzyloxy)-6-chloro-4-phenylquinolin-3-YL]ethanone](/img/structure/B11031528.png)

![1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031544.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11031551.png)

![trans-4-[({[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11031562.png)
![3,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11031583.png)
![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate](/img/structure/B11031606.png)
